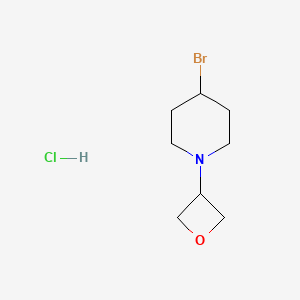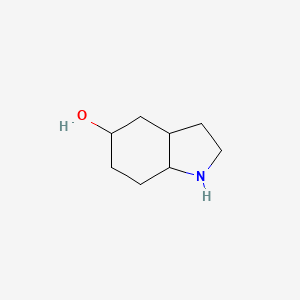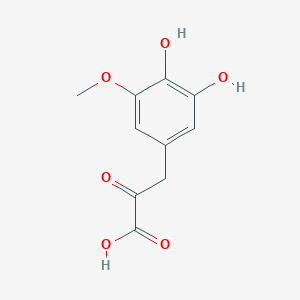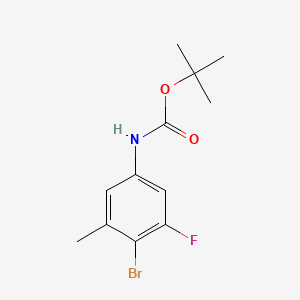
tert-Butyl (4-bromo-3-fluoro-5-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-bromo-3-fluoro-5-methylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromo, a fluoro, and a methyl substituent on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-3-fluoro-5-methylphenyl)carbamate typically involves the reaction of 4-bromo-3-fluoro-5-methylaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo substituent.
Oxidation and Reduction: The phenyl ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Products include quinones or other oxidized derivatives.
Reduction: Products include reduced phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
- Investigated for its potential as an enzyme inhibitor .
Industry:
- Utilized in the production of agrochemicals and other specialty chemicals.
- Applied in materials science for the development of novel polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-3-fluoro-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the bromo and fluoro substituents can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl N-(4-fluoro-3-methylphenyl)carbamate
- tert-Butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate
- tert-Butyl N-(3-bromo-5-methylphenyl)carbamate
Uniqueness:
- The combination of bromo, fluoro, and methyl substituents on the phenyl ring provides unique electronic and steric properties.
- Enhanced reactivity and specificity in chemical and biological applications compared to similar compounds .
Properties
Molecular Formula |
C12H15BrFNO2 |
|---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-3-fluoro-5-methylphenyl)carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-7-5-8(6-9(14)10(7)13)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) |
InChI Key |
QXPQXIPJCOUTKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B13488534.png)
![(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B13488544.png)
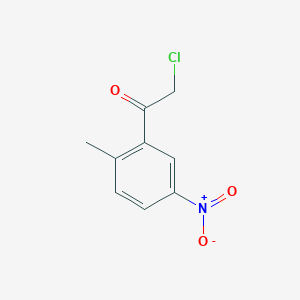

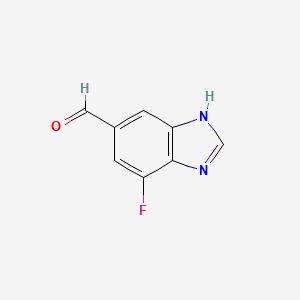
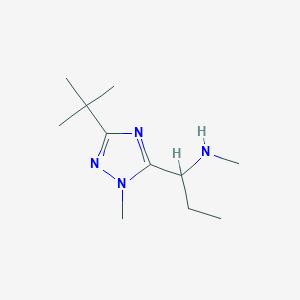
![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)
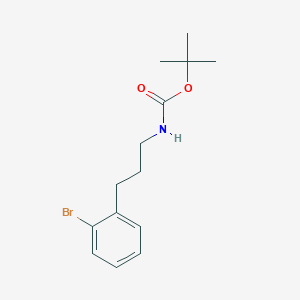
![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)
![2-Azaspiro[4.5]decan-6-one](/img/structure/B13488588.png)
